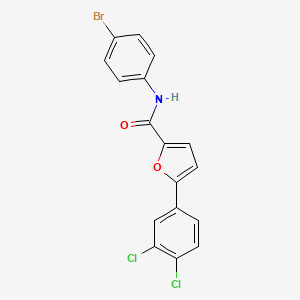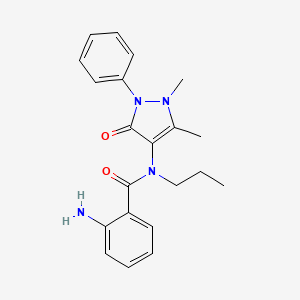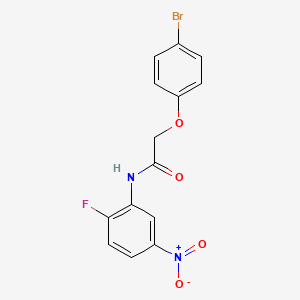
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide
Vue d'ensemble
Description
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide, also known as BDF-1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. BDF-1 belongs to the class of furan-based compounds and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes such as phosphodiesterase and cyclooxygenase. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide may also modulate the activity of certain receptors such as the adenosine A2A receptor.
Biochemical and physiological effects:
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and cyclooxygenase. The compound has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have potent pharmacological properties. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has been shown to have low toxicity in animal studies. However, there are also limitations to using N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide. One area of interest is the potential use of the compound in treating neurological disorders such as Alzheimer's disease. Studies have suggested that N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide may have neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide may also modulate the activity of certain receptors such as the adenosine A2A receptor, which has been implicated in the pathogenesis of Alzheimer's disease.
Another area of interest is the potential use of N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide in combination with other drugs. Studies have suggested that N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide may enhance the efficacy of certain chemotherapeutic agents by inducing apoptosis in cancer cells. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide may also enhance the anti-inflammatory properties of certain drugs by inhibiting the production of pro-inflammatory cytokines.
In conclusion, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. The compound has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. While there are limitations to using N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide in lab experiments, the compound has several advantages and holds promise for future research.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromophenyl)-5-(3,4-dichlorophenyl)-2-furamide has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO2/c18-11-2-4-12(5-3-11)21-17(22)16-8-7-15(23-16)10-1-6-13(19)14(20)9-10/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOFDQJZVGZLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3677787.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3677802.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}isonicotinamide](/img/structure/B3677810.png)
![N-{3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3677814.png)
![1-(4-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677821.png)
![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3677823.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677836.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B3677840.png)


![5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3677855.png)
![ethyl {4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B3677863.png)
![5-[4-(benzyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677871.png)